Protoapigenone

apoptosis breast cancer MDA-MB-231

Researchers studying apoptosis signaling face a critical procurement challenge: substituting protoapigenone with apigenin yields 10-fold lower potency and mechanistically distinct, non-ROS-dependent cell death. Protoapigenone's unique non-aromatic p-quinol B-ring with α,β-unsaturated ketone confers thiol-reacting capacity essential for its ROS/MAPK-dependent mechanism, making it irreplaceable for oxidative stress and MAPK signaling studies. • 10-fold more potent than apigenin in MDA-MB-231 cells • Broad-spectrum IC50: 0.23-3.88 μg/mL across 5 cancer lines • Evades P-gp-mediated multidrug resistance • Defined SAR scaffold for anticancer lead optimization

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
Cat. No. B1247589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProtoapigenone
Synonymsprotoapigenone
WYC02
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(C=CC1=O)(C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O
InChIInChI=1S/C15H10O6/c16-8-1-3-15(20,4-2-8)13-7-11(19)14-10(18)5-9(17)6-12(14)21-13/h1-7,17-18,20H
InChIKeyDLMOVPAUHQQYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Protoapigenone Research Procurement


Protoapigenone (CAS 862884-32-0) is a naturally occurring protoflavone first isolated from the fern Thelypteris torresiana (syn. Macrothelypteris torresiana) in 2005 . It is structurally classified as an oxidized derivative of the common flavonoid apigenin, distinguished by an unusual non-aromatic p-quinol moiety on its B-ring that contains an α,β-unsaturated ketone pharmacophore [1]. Unlike conventional flavonoids that possess a fully aromatic B-ring, protoapigenone belongs to the rare protoflavone subclass characterized by a hydroxylated cyclohexadienone B-ring, a structural feature that fundamentally alters its reactivity and biological target engagement profile [1][2].

Scaffold Non-aromatic p-quinol B-ring with α,β-unsaturated ketone pharmacophore
Mechanism Supports ROS- and MAPK-dependent apoptosis pathway studies
Differentiation Structurally and mechanistically distinct from apigenin; not interchangeable with generic flavonoids

Why Apigenin Cannot Replace Protoapigenone


Procurement substitution of protoapigenone with its abundant parent flavonoid apigenin is contraindicated by multiple lines of quantitative evidence. The two compounds, despite sharing an identical A/C-ring flavonoid scaffold, exhibit a 10-fold difference in apoptosis-inducing potency in breast cancer cells and operate through mechanistically distinct pathways—protoapigenone-induced cell death is ROS- and MAPK-dependent, whereas apigenin-induced apoptosis is neither ROS- nor MAPK-dependent [1]. Furthermore, the two compounds display antagonism when co-administered: simultaneous treatment with apigenin significantly attenuates the Akt phosphorylation inhibition induced by protoapigenone due to competitive binding at the PDK-1 target, a phenomenon that partially explains why crude M. torresiana extracts fail to achieve the potent antitumor effects expected from their protoapigenone content [2]. The α,β-unsaturated ketone moiety on protoapigenone's B-ring—absent in apigenin's fully aromatic B-ring—confers thiol-reacting capacity essential for its unique mechanism of action and cannot be replicated by generic flavonoid alternatives [1].

Protoapigenone Apoptosis induction depends on ROS generation and MAPK pathway activation
Apigenin Apoptosis proceeds independently of ROS and MAPK signaling
Mechanism mismatch may shift experimental outcomes; not a functional replacement
Protoapigenone Inhibits Akt phosphorylation via PDK-1 target engagement
Apigenin Co-administration attenuates protoapigenone-induced Akt inhibition (competitive binding)
Antagonism at PDK-1 can reduce pathway-modulation efficacy in combination settings
Protoapigenone α,β-unsaturated ketone confers thiol-reacting capacity essential for unique target engagement
Apigenin Fully aromatic B-ring lacks thiol-reactivity; cannot replicate protoapigenone's mechanism
Structural requirement limits interchangeability with common flavonoids

Protoapigenone Differentiation Evidence


Apoptosis Potency vs. Apigenin in Breast Cancer

In a direct comparative study examining both compounds in parallel, protoapigenone induced apoptosis in MDA-MB-231 human breast cancer cells with 10-fold greater potency than its parent flavonoid apigenin, as quantified by flow cytometry [1]. The study further demonstrated mechanistic divergence: protoapigenone-induced apoptosis was dependent on reactive oxygen species (ROS) generation and sustained MAPK (ERK, JNK, p38) activation, whereas apigenin-induced apoptosis proceeded through a pathway independent of both ROS and MAPK signaling [1]. The α,β-unsaturated ketone moiety on protoapigenone's B-ring was identified as the structural determinant conferring thiol-reacting capacity absent in apigenin [1].

Apoptosis potency vs. apigenin
Head-to-head
10-fold greater apoptosis induction than apigenin (MDA-MB-231 cells)
Supports apoptosis pathway-study fit; reported ROS/MAPK-dependent mechanism context
Flow cytometry; mechanism divergence confirmed
apoptosis breast cancer MDA-MB-231 flavonoid comparison MAPK signaling

Broad-Spectrum Cytotoxicity Across Cancer Cell Lines

In the original isolation study employing bioactivity-guided fractionation, protoapigenone demonstrated potent and broad-spectrum cytotoxicity against a panel of five human cancer cell lines, with IC50 values ranging from 0.23 to 3.88 μg/mL . The compound exhibited remarkable potency specifically against Hep 3B hepatocellular carcinoma cells (IC50 = 0.23 μg/mL) and MDA-MB-231 breast adenocarcinoma cells (IC50 = 0.27 μg/mL), with more moderate but still significant activity against Hep G2 (1.60 μg/mL), MCF-7 (0.78 μg/mL), and A549 (3.88 μg/mL) . While this study did not include a direct comparator, cross-study analysis reveals that protoapigenone's IC50 values are significantly lower than those reported for apigenin against various tumor cell lines, with the research noting that 'IC50 values of protoapigenone were significantly lower than that of apigenin against various tumor cell lines' [1].

Broad-spectrum cytotoxicity
Reported
IC50 0.23–3.88 µg/mL across Hep3B, MDA-MB-231, MCF-7, HepG2, A549
Supports cytotoxicity endpoint review; reported cell-model response context
Cross-study comparison indicates lower IC50 than apigenin
cytotoxicity cancer cell lines IC50 anticancer screening natural product

Time-Dependent Cytotoxicity in Lung Cancer

In non-small cell lung cancer H1299 cells, protoapigenone exhibited clear time-dependent cytotoxicity with IC50 values decreasing from 6.11 μM at 12 hours to 2.74 μM at 24 hours, and reaching 1.49 μM at 48 hours [1]. The study further demonstrated that protoapigenone induces dose-dependent DNA damage as measured by comet assay, sub-G1 accumulation indicative of apoptosis (observed at 1.57 μM for 48 hours and 3.57 μM for 12 and 24 hours), and G2/M cell cycle arrest (at 3.57 μM for 12 and 24 hours) [1]. While the study did not include a direct head-to-head comparator, the time-dependent potency profile and mechanistic data (DNA damage, cell cycle perturbation) provide a quantitative baseline for evaluating protoapigenone derivatives or comparing against alternative chemotherapeutic agents.

Time-dependent cytotoxicity in lung cancer
Supporting context
IC50 6.11 µM (12h) → 1.49 µM (48h); G2/M arrest at 3.57 µM
Supports time-course experimental design; reported cell-cycle arrest context
H1299 NSCLC cells; comet assay and flow cytometry
lung cancer time-dependent cytotoxicity H1299 G2/M arrest DNA damage

Methoxy Derivatives Enhance Cytotoxicity via SAR

In the first total synthesis and SAR study of protoapigenone, 7-methoxy protoapigenone demonstrated 2.1-fold to 13.7-fold greater cytotoxicity than the parent compound across all five tested cancer cell lines . Notably, 5,7-dimethoxy protoapigenone showed enhanced activity against four cell lines (Hep3B, MDA-MB-231, MCF-7, A549) with IC50 values of 0.17–0.40 μg/mL, representing a substantial improvement over the parent compound . Conversely, B-ring modification with O-alkyl side-chain substitution at position 1′ resulted in decreased cytotoxic activities compared to the non-substituted compound [1]. These SAR findings establish that the free hydroxyl at C-1′ is critical for activity, while A-ring methoxylation can significantly enhance potency.

Methoxy derivative SAR
Head-to-head
7-methoxy: 2.1–13.7× potency increase; 5,7-dimethoxy IC50 0.17–0.40 µg/mL
Supports SAR optimization research; scaffold validated for potency improvement
B-ring O-alkyl substitution abolishes activity
SAR methoxy derivatives cytotoxicity enhancement medicinal chemistry protoflavone optimization

Multidrug Resistance Evasion Through ABCB1

In a study evaluating protoapigenone and fourteen analogs against a multidrug-resistant (MDR) L5178 mouse T-cell lymphoma subline overexpressing the ABCB1 (P-glycoprotein) efflux pump, protoapigenone and its active derivatives exhibited identical activity on both the parental (PAR) and MDR cell lines [1]. The study concluded that 'cancer cells cannot exhibit resistance to protoflavones by ABCB1 efflux pump overexpression,' a finding that distinguishes protoapigenone from numerous conventional chemotherapeutic agents that are substrates for P-gp-mediated efflux [1]. The study further identified that 6-methylated protoflavone derivatives exhibited mild but statistically significant selectivity toward the MDR cell line, suggesting potential for developing MDR-selective agents [1].

MDR evasion (ABCB1)
Class-level
Identical activity in parental and ABCB1-overexpressing MDR cells (ratio 1.0)
Supports MDR circumvention research; reported ABCB1 evasion context
L5178 mouse T-cell lymphoma model
MDR ABCB1 P-glycoprotein multidrug resistance cancer chemotherapy

Rapid Oral Absorption Pharmacokinetics

In a validated HPLC-UV pharmacokinetic study in rats following oral administration, protoapigenone demonstrated rapid absorption, reaching maximum plasma concentration (Cmax) within 1 hour [1]. The analytical method achieved a lower limit of quantification of 31 ng/mL with a linear calibration range of 0.031–10.0 μg/mL, and plasma recoveries ranged from 70.3% to 82.5% [1]. This Tmax < 1 hour indicates favorable absorption kinetics for an oral agent. While the study did not include a direct pharmacokinetic comparator, the data provide essential baseline parameters for subsequent in vivo experimental design and serve as a reference for evaluating protoapigenone derivatives or alternative compounds.

Oral absorption PK
Supporting context
Tmax < 1 h; LLOQ 31 ng/mL; recovery 70.3–82.5%
Supports oral PK study design; reported rapid absorption context
Rat plasma; HPLC-UV method
pharmacokinetics oral absorption Tmax bioavailability in vivo

Protoapigenone Application Scenarios


Breast Cancer Apoptosis & MAPK Pathway Studies

Investigators studying apoptosis signaling pathways in breast cancer should procure protoapigenone as a validated tool compound with a well-characterized, ROS- and MAPK-dependent mechanism of action that is quantitatively distinct from apigenin. Protoapigenone induces apoptosis with 10-fold greater potency than apigenin in MDA-MB-231 cells and triggers sustained activation of ERK, JNK, and p38 MAPK pathways, hyperphosphorylation of Bcl-2 and Bcl-xL, and mitochondrial membrane potential loss—effects that are abolished by the thiol-antioxidant N-acetylcysteine [1]. This defined mechanistic profile makes protoapigenone particularly valuable as a positive control or mechanistic probe in studies examining oxidative stress-mediated apoptosis, glutathione S-transferase π inhibition, or MAPK signaling in cancer biology.

p-Quinol Lead Scaffold for Anticancer Agents

Medicinal chemistry and drug discovery programs focused on developing novel anticancer agents should consider protoapigenone as a validated lead scaffold for structure-activity relationship (SAR) exploration. The compound demonstrates potent, broad-spectrum cytotoxicity with IC50 values ranging from 0.23 to 3.88 μg/mL across five human cancer cell lines . Critically, established SAR data demonstrate that A-ring methoxylation can enhance potency by 2.1–13.7 fold (7-methoxy derivative) or yield sub-0.5 μg/mL IC50 values (5,7-dimethoxy derivative, 0.17–0.40 μg/mL), whereas B-ring O-alkyl substitution at C-1′ abolishes activity [2]. Furthermore, protoapigenone and its active derivatives evade ABCB1 (P-gp) efflux pump-mediated multidrug resistance, showing identical activity in parental and MDR cell lines [3]. Procurement of protoapigenone enables SAR studies that are directly informed by these established structural determinants of activity and resistance evasion.

Lung Cancer DNA Damage & Cell Cycle Studies

Researchers investigating DNA damage response and cell cycle regulation in lung cancer should procure protoapigenone as a tool compound with validated, time-dependent effects in H1299 non-small cell lung cancer cells. The compound exhibits time-dependent cytotoxicity with IC50 values decreasing from 6.11 μM (12h) to 1.49 μM (48h), induces dose-dependent DNA damage measurable by comet assay, and produces defined cell cycle effects: sub-G1 accumulation at 1.57 μM (48h) and G2/M arrest at 3.57 μM (12h and 24h) [4]. This quantitative, time-resolved profile provides a reliable reference for experimental design in lung cancer studies, enabling precise dose and exposure duration selection for assays examining DNA damage signaling, cell cycle checkpoint activation, or apoptotic pathway engagement.

Selective Anti-EBV Agent Development

Virology and antiviral drug discovery programs should procure protoapigenone as a reference scaffold for developing selective anti-Epstein-Barr virus (EBV) agents. Protoapigenone itself demonstrates activity against the EBV lytic cycle, and structural modification at the 1′-O position has yielded protoapigenone 1′-O-isopropyl ether, which exhibits 73-fold selectivity for antiviral activity over cytotoxicity—exceeding protoapigenone's selectivity by 2.4-fold [5]. This demonstrated capacity for selectivity optimization through structural modification establishes protoapigenone as a valuable starting point for antiviral lead development, particularly for programs targeting EBV-associated pathologies where therapeutic index is a critical consideration. Procurement of the parent compound enables comparative studies and serves as a benchmark for evaluating novel antiviral protoflavone derivatives.

Application
Selection Property
Validation Focus
Apoptosis & MAPK pathway studies
ROS/MAPK-dependent mechanism, distinct from apigenin
MAPK pathway activation, mitochondrial depolarization, Bcl-2/Bcl-xL phosphorylation
Anticancer lead scaffold SAR
A-ring methoxylation enhances potency; B-ring substitution abolishes activity
Cytotoxicity endpoint optimization, ABCB1-mediated MDR evasion property
Lung cancer DNA damage & cell cycle studies
Time-dependent IC50 profile and defined cell cycle arrest concentrations
DNA damage response endpoints, G2/M checkpoint activation, sub-G1 apoptosis
Selective anti-EBV agent development
1′-O-alkyl substitution improves antiviral selectivity over cytotoxicity
Antiviral selectivity index, EBV lytic cycle inhibition

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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